molecular formula C10H9N3 B567373 [3,4'-Bipyridin]-5-amine CAS No. 1214324-04-5

[3,4'-Bipyridin]-5-amine

Cat. No. B567373
M. Wt: 171.203
InChI Key: FNBJZGHHEMUQLU-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

This involves identifying the reactions the compound can undergo, its reactivity, and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This involves identifying properties such as melting point, boiling point, solubility, density, molar mass, and spectral properties.


Scientific Research Applications

  • Heavy Metal Sensing : A study developed an environmentally friendly synthetic protocol for creating diverse bipyridines, including [3,4'-Bipyridin]-5-amine derivatives, which demonstrated potential in detecting heavy metals like mercury(II), copper(II), and iron (III) ions (Tamargo et al., 2021).

  • Photolabile Caging Groups for Amines : Ruthenium(II) bipyridyl complexes, incorporating similar bipyridine structures, were synthesized and found to act as photolabile protecting groups. This feature makes them suitable for biological caged compounds (Zayat et al., 2006).

  • Fluorinated Indium Phosphate Construction : Bipyridine, including [3,4'-Bipyridin]-5-amine, was used as a template in synthesizing new indium phosphate with unique structural properties. These compounds exhibit solid fluorescence properties due to intraligand π–π ∗ transition (Chen et al., 2006).

  • Metal-Binding Properties : Polybipyridine ligands derived from acyclic and macrocyclic polyamines, related to [3,4'-Bipyridin]-5-amine, were synthesized for metal binding. These ligands form complexes with various metals, displaying interesting physical and chemical properties (Ziessel & Lehn, 1990).

  • Bifunctional Polymers : Bipyridyl complexes with triphenylamine units were synthesized for use in bifunctional polymers, where the bipyridyl unit acts as a dye and the triphenylamine units as charge transport moieties (Peter & Thelakkat, 2003).

  • Chemiluminescence Reactions : Tris(bipyridine)ruthenium(III) complexes, similar to [3,4'-Bipyridin]-5-amine, undergo electron-transfer reactions with amines, resulting in chemiluminescence. This property was explored for various amines (Noffsinger & Danielson, 1987).

  • Cardiotonic Activity : Certain bipyridine derivatives, similar to [3,4'-Bipyridin]-5-amine, showed significant positive inotropic potency in biological systems, indicating potential as cardiotonic agents (Klauschenz et al., 1994).

  • Copper Catalysis in Amination : [3,4'-Bipyridin]-5-amine and its derivatives were synthesized using copper catalysis, showcasing a method with low catalyst loading and mild reaction conditions (Lang et al., 2001).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

5-pyridin-4-ylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c11-10-5-9(6-13-7-10)8-1-3-12-4-2-8/h1-7H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNBJZGHHEMUQLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CC(=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70673523
Record name [3,4'-Bipyridin]-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3,4'-Bipyridin]-5-amine

CAS RN

1214324-04-5
Record name [3,4'-Bipyridin]-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
3
Citations
D Fearon, IM Westwood, RLM van Montfort… - Bioorganic & Medicinal …, 2018 - Elsevier
Screening a 3-aminopyridin-2-one based fragment library against a 26-kinase panel representative of the human kinome identified 3-amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-…
Number of citations: 10 www.sciencedirect.com
A Visseq, A Descheemaeker, N Pinto-Pardo… - European Journal of …, 2020 - Elsevier
Mechanical Allodynia (MA), a frequent chronic pain symptom caused by innocuous stimuli, constitutes an unmet medical need, as treatments using analgesics available today are not …
Number of citations: 6 www.sciencedirect.com
X Du, YJ Kim, SJ Lai, X Chen, M Lizarzaburu… - Bioorganic & medicinal …, 2012 - Elsevier
GPR142 is a novel GPCR that is predominantly expressed in pancreatic β-cells. GPR142 agonists potentiate glucose-dependent insulin secretion, and therefore can reduce the risk of …
Number of citations: 25 www.sciencedirect.com

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